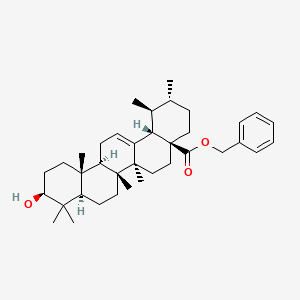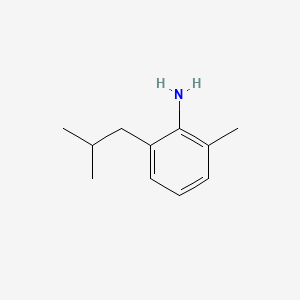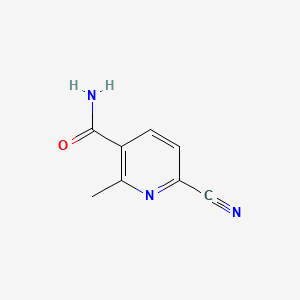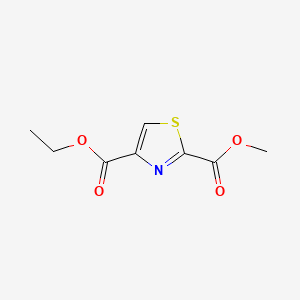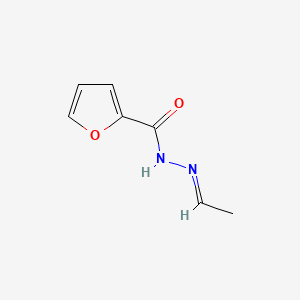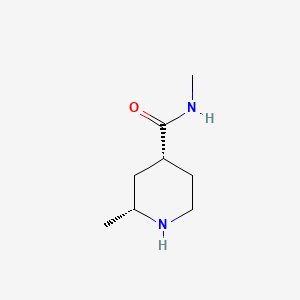
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is a chiral compound belonging to the class of piperidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the use of L-tartaric acid to split the anti-form of 4-methyl-2-ethyl nipecotate, yielding the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. The use of catalysts, such as phosphomolybdic acid, can enhance the activity of oxidizing agents like hydrogen peroxide, reducing the amount of oxidizing agent required and increasing the reaction yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like phosphomolybdic acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Organic Synthesis: The compound is used in the synthesis of complex molecules, providing valuable templates for further chemical transformations.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, the (-)-2R,4S-isomer of the compound acts as a potent and selective NMDA antagonist, blocking NMDA-induced convulsions and neuronal degeneration. This suggests that the compound interacts with NMDA receptors, inhibiting their activity and preventing excitotoxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-N,2-dimethylpiperidine-4-carboxamide: An enantiomer with different stereochemistry.
(2S,4R)-N,2-dimethylpiperidine-4-carboxamide: Another enantiomer with distinct stereochemical properties.
(2S,4S)-N,2-dimethylpiperidine-4-carboxamide: The fourth stereoisomer in this series.
Uniqueness
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as an NMDA antagonist highlight its versatility and importance in various scientific fields.
Eigenschaften
IUPAC Name |
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-5-7(3-4-10-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBFEKHGBOVRW-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

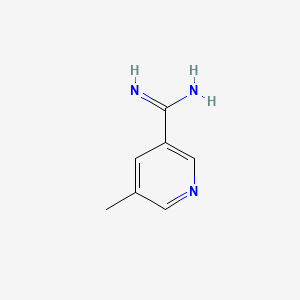
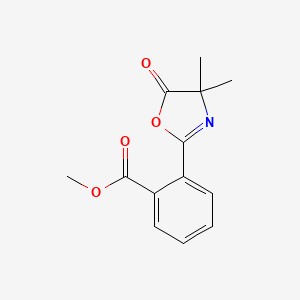
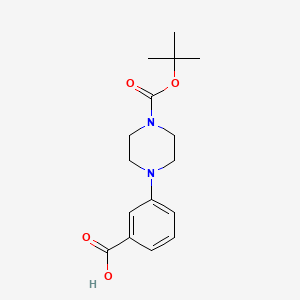
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)
